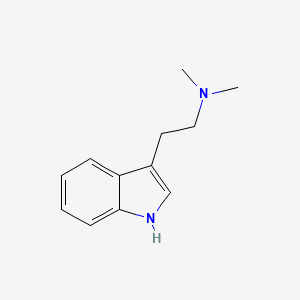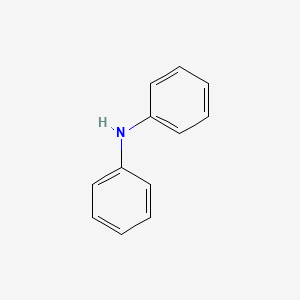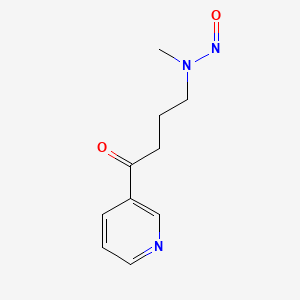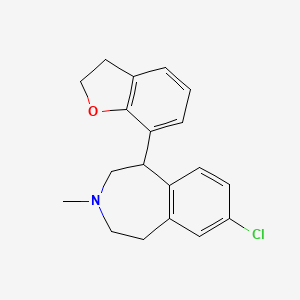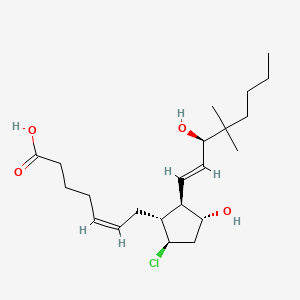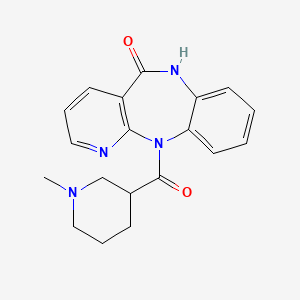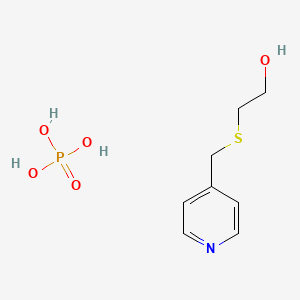
N-(2-氨基乙基)-4-氯苯甲酰胺
概述
描述
N-(2-aminoethyl)-4-chlorobenzamide is a carbonyl compound and an organohalogen compound.
科学研究应用
生物医学研究:反义和抗基因试剂
N-(2-氨基乙基)-4-氯苯甲酰胺: 在结构上与肽核酸 (PNA) 的主链相关。 PNA 是一种具有肽主链的 DNA 合成类似物,它可以与互补的 DNA 和 RNA 序列以高亲和力和特异性杂交 。这种化合物有可能被修饰以增强 PNA 的反义和抗基因特性,使其成为基因表达研究和治疗干预的宝贵工具。
材料科学:气凝胶制备
在材料科学领域,N-(2-氨基乙基)-4-氯苯甲酰胺 可用于气凝胶的制备。 例如,由微晶纤维素和该化合物衍生物制成的复合气凝胶在吸附甲醛方面显示出良好的效果 。这类材料可用于空气净化和环境修复。
环境科学:污染物去除
正如气凝胶的背景所述,N-(2-氨基乙基)-4-氯苯甲酰胺及其衍生物可用于环境科学中去除空气中的甲醛等污染物 。这种应用对于改善室内空气质量和公共卫生至关重要。
作用机制
Target of Action
N-(2-aminoethyl)-4-chlorobenzamide is a complex molecule with potential biological activity. Its primary target is the enzyme Pyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function . This interaction could lead to changes in the metabolic processes regulated by the enzyme, affecting the conversion of pyruvate to acetyl-CoA .
Biochemical Pathways
The compound’s interaction with its target enzyme suggests that it may affect the citric acid cycle , a crucial biochemical pathway involved in cellular respiration . By potentially altering the function of the pyruvate dehydrogenase complex, N-(2-aminoethyl)-4-chlorobenzamide could influence the production of acetyl-CoA, thereby affecting the downstream processes of the citric acid cycle .
Result of Action
Its interaction with the pyruvate dehydrogenase complex suggests that it could influence cellular respiration and energy production .
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-4-chlorobenzamide could be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, temperature, and other conditions could potentially affect the compound’s interaction with its target enzyme .
属性
IUPAC Name |
N-(2-aminoethyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKMGLJGLKLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007432 | |
| Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87235-61-8 | |
| Record name | Ro 16-6491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087235618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
